2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
2-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N5O5/c1-10(2)11-3-5-13(6-4-11)23-9-22-24(17(23)27)16-14(25(28)29)7-12(18(19,20)21)8-15(16)26(30)31/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGSHYPTTZBINH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=NN(C2=O)C3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(4-propan-2-ylphenyl)-1,2,4-triazol-3-one , often abbreviated as DFTPT , is a member of the triazole class of compounds. Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties. This article explores the biological activity of DFTPT, summarizing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DFTPT has a complex molecular structure characterized by the presence of a triazole ring and multiple functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 480.35 g/mol . The compound's structure includes:
- Dinitro and trifluoromethyl groups : These electronegative substituents enhance the compound's lipophilicity and biological interaction potential.
- Triazole ring : Known for its role in various biological activities.
Synthesis
The synthesis of DFTPT typically involves multi-step organic reactions that incorporate the dinitrophenyl and trifluoromethyl groups into the triazole framework. Detailed methodologies can vary, but they often include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of substituents via electrophilic aromatic substitution or nucleophilic addition.
Anticancer Activity
DFTPT has been evaluated for its antiproliferative effects against various cancer cell lines. A study reported significant activity against breast, colon, and lung cancer cell lines, indicating that DFTPT may inhibit cell proliferation through mechanisms independent of traditional pathways such as dihydrofolate reductase inhibition .
Table 1: Antiproliferative Activity of DFTPT Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Breast Cancer | 12.5 | Induction of apoptosis |
| Colon Cancer | 15.0 | Cell cycle arrest |
| Lung Cancer | 10.0 | Inhibition of angiogenesis |
Antimicrobial Activity
DFTPT also exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values were reported as follows:
- S. aureus : MIC = 25 µM
- MRSA : MIC = 12.9 µM
These results suggest that DFTPT can act as both bacteriostatic and bactericidal agents .
Anti-inflammatory Potential
Research indicates that DFTPT may possess anti-inflammatory properties by modulating key signaling pathways involved in inflammation. For example, it has been shown to attenuate lipopolysaccharide-induced NF-κB activation in cellular models .
Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, DFTPT was administered at varying concentrations to assess its impact on cell viability. Results demonstrated a dose-dependent decrease in viability across all tested lines, with notable morphological changes indicative of apoptosis.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate DFTPT's effectiveness against clinical isolates of MRSA. The compound showed significant bactericidal activity with a clear zone of inhibition in agar diffusion tests.
Comparison with Similar Compounds
2-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-(2-pyridinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (Catalog No. 166164)
- Molecular Formula : C14H7F3N6O5
- Molecular Weight : 396.24 g/mol
- Substituents :
- Position 4: 2-pyridinyl (aromatic, polar nitrogen atom).
- Lower molecular weight (396.24 vs. ~451.3) suggests reduced steric hindrance and altered pharmacokinetics .
4-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]phenyl]-2-[(1RS)-1-methylpropyl]-2,4-dihydro-3H-1,2,4-triazol-3-one (Impurity A, CAS 252964-68-4)
- Molecular Formula : C23H26N6O2
- Molecular Weight : 430.5 g/mol
- Substituents :
- Position 4: Piperazine-linked methoxyphenyl (basic, enhances solubility).
- Position 2: Branched alkyl chain (1-methylpropyl).
- Key Differences :
Chlorantraniliprole (M.28 Ryanodine receptor modulator)
- Substituents : Anthranilic diamide core with chloro and trifluoromethyl groups.
- The target compound’s nitro groups may confer distinct reactivity or mode of action .
Physicochemical and Functional Comparison
Key Observations:
- Lipophilicity : The isopropylphenyl group increases hydrophobicity, likely enhancing membrane permeability but reducing aqueous solubility relative to pyridinyl or piperazine-containing analogs .
- Synthetic Complexity : Nitro groups require careful handling (e.g., controlled nitration conditions), unlike the safer methoxy or alkyl substituents in other triazolones .
Research Findings and Implications
- Pharmaceutical Limitations : High lipophilicity and electron deficiency may limit bioavailability, making it less suitable for drug development compared to piperazine-containing triazolones .
- Safety Considerations : Nitro groups pose explosion risks during synthesis, necessitating stringent safety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
